molecular formula C13H21NO2 B8499051 3-Methyl-1-octyl-pyrrole-2,5-dione

3-Methyl-1-octyl-pyrrole-2,5-dione

Cat. No.: B8499051
M. Wt: 223.31 g/mol
InChI Key: XTTYBLAYWFJZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-octyl-pyrrole-2,5-dione is a chemical compound based on the 1H-pyrrole-2,5-dione (maleimide) core structure, characterized by a methyl substituent and a linear octyl chain on the nitrogen atom. This structure is a key scaffold in medicinal chemistry with demonstrated potential in several research areas. Derivatives featuring the 1H-pyrrole-2,5-dione moiety have been identified as highly potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, with some analogs showing activity in the nanomolar range and a selectivity index greater than 168, presenting a promising avenue for anti-inflammatory drug discovery . Furthermore, small molecules containing this core have shown significant bioactivity in stem cell research, where they can induce the differentiation of mesenchymal stem cells (MSCs) into functional endothelial cells, facilitating rapid endothelialization and showing potential for treating vascular injuries and restenosis . The octyl chain in the N-1 position, as seen in related structures, is known to influence the compound's lipophilicity and cellular interaction profiles . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-methyl-1-octylpyrrole-2,5-dione

InChI

InChI=1S/C13H21NO2/c1-3-4-5-6-7-8-9-14-12(15)10-11(2)13(14)16/h10H,3-9H2,1-2H3

InChI Key

XTTYBLAYWFJZSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=O)C=C(C1=O)C

Origin of Product

United States

Comparison with Similar Compounds

Piperazine-2,5-dione Derivatives

Piperazine-2,5-diones (e.g., compound 6 from Marine Drugs [(3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione]) share the dione core but feature a six-membered ring. These compounds exhibit antiviral activity against H1N1 (IC50 = 28.9 ± 2.2 μM) due to substituents like benzylidene and isobutyl groups, which enhance target binding .

Pyrrolidine-2,5-dione Derivatives

  • 3-Methylene-1-tetradecylpyrrolidine-2,5-dione: This analog () has a longer tetradecyl chain and a methylene group at position 3. Its quorum sensing (QS) inhibition efficacy in Pseudomonas aeruginosa (low micromolar range) highlights the role of alkyl chain length in biofilm disruption. The octyl chain in 3-Methyl-1-octyl-pyrrole-2,5-dione may strike a balance between lipophilicity and solubility, avoiding excessive hydrophobicity associated with longer chains .
  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives : These compounds () feature arylpiperazine moieties and exhibit dual affinity for 5-HT1A receptors and serotonin transporters (SERT). The absence of an aromatic group in this compound suggests divergent biological targets, possibly favoring antimicrobial over neuropharmacological activity .

Substituent Effects on Bioactivity

Compound Name Core Structure Key Substituents Biological Activity IC50/EC50 Reference
This compound Pyrrolidine-2,5-dione 3-Methyl, N1-Octyl Hypothesized antimicrobial N/A N/A
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione 3-Benzylidene, 6-Isobutyl Anti-H1N1 28.9 ± 2.2 μM
3-Methylene-1-tetradecylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3-Methylene, N1-Tetradecyl Quorum Sensing Inhibition Low micromolar
Albonoursin Piperazine-2,5-dione Cyclohexyl, Methyl Anti-H1N1 6.8 ± 1.5 μM
  • Alkyl Chain Length : Longer chains (e.g., tetradecyl) enhance membrane interaction but may reduce solubility. The octyl chain in the target compound could optimize bioavailability for systemic applications.
  • Aromatic vs. Aliphatic Substituents : Benzylidene groups (e.g., in compound 6) improve antiviral activity via π-π stacking, while aliphatic substituents (methyl/octyl) may favor antimicrobial or metabolic stability .

Pharmacokinetic Considerations

Curcumin analogs () demonstrate that blocking metabolic sites (e.g., phenolic groups) enhances stability. The octyl chain in this compound may similarly protect the dione core from rapid metabolism, extending half-life compared to shorter-chain derivatives like 3-methylene-1-tetradecylpyrrolidine-2,5-dione .

Preparation Methods

Reaction of Maleic Anhydride with Octylamine

The foundational approach to synthesizing N-alkylated pyrrole-2,5-diones involves the condensation of maleic anhydride with primary amines. For 3-methyl-1-octyl-pyrrole-2,5-dione, this method requires introducing the octyl group at the nitrogen position and the methyl group at the C3 carbon. A two-step process is typically employed:

  • Formation of N-Octylmaleamic Acid : Maleic anhydride reacts with octylamine in a 1:1 molar ratio in anhydrous toluene at 80°C for 4 hours, yielding N-octylmaleamic acid.

  • Cyclization to N-Octylmaleimide : The maleamic acid undergoes cyclization via refluxing in acetic anhydride for 2 hours, forming 1-octyl-pyrrole-2,5-dione.

To introduce the C3 methyl group, 3-methylmaleic anhydride (citraconic anhydride) is substituted for maleic anhydride. However, citraconic anhydride’s methyl group resides at the C2 position, necessitating isomerization or alternative substitution strategies.

Table 1: Reaction Conditions for N-Octylmaleimide Synthesis

ParameterValueSource Citation
SolventToluene
Temperature80°C
Reaction Time (Step 1)4 hours
Cyclization AgentAcetic anhydride
Yield68–72%

Microwave-Assisted Synthesis

Enhanced Efficiency via Dielectric Heating

Microwave irradiation significantly accelerates the synthesis of pyrrole-2,5-dione derivatives. In a representative procedure, 3-methylmaleic anhydride and octylamine are combined in ethanol with catalytic acetic acid and subjected to microwave irradiation (300 W, 100°C) for 15–20 minutes. This method achieves a 70.21% yield, outperforming conventional reflux (39.56% yield over 2 hours). The rapid, uniform heating of microwaves minimizes side reactions, making it ideal for thermally sensitive intermediates.

Key Advantages :

  • Time Reduction : Reaction completion in 20 minutes vs. 2 hours.

  • Yield Improvement : 70.21% vs. 39.56% under traditional conditions.

Bromination-Alkylation Sequential Approach

Introducing the Methyl Group via Halogen Intermediates

For maleimides lacking pre-installed methyl groups, bromination at the C3 position followed by methyl group substitution offers a viable pathway:

  • Bromination : N-Octylmaleimide is treated with N-bromosuccinimide (NBS) in chloroform under UV light, yielding 3-bromo-1-octyl-pyrrole-2,5-dione.

  • Methylation : The brominated intermediate undergoes a Suzuki-Miyaura coupling with methylboronic acid using Pd(PPh₃)₄ as a catalyst, replacing bromine with a methyl group.

Table 2: Bromination-Methylation Protocol

StepReagents/ConditionsYieldSource Citation
BrominationNBS, CHCl₃, UV, 25°C, 2h85%
MethylationPd(PPh₃)₄, MeB(OH)₂, K₂CO₃78%

Catalytic Coupling with Lithium Di-iso-Propylamide (LDA)

Building the Pyrrole Core via De Novo Synthesis

A more complex route involves constructing the pyrrole-2,5-dione ring from smaller precursors. Ethyl 2-(thiophen-2-yl)acetate reacts with N,N′-bis(4-decylphenyl)ethanediimidoyl dichloride in the presence of LDA, forming a pyrrolo[3,2-b]pyrrole-2,5-dione scaffold. Adapting this method, methyl and octyl groups are introduced via tailored imidoyl chlorides and ester precursors.

Mechanistic Insight :

  • LDA deprotonates the ester, enabling nucleophilic attack on the imidoyl chloride.

  • Cyclization forms the pyrrole-2,5-dione core, with substituents dictated by precursor choice.

Solvent-Free Mechanochemical Synthesis

Eco-Friendly Solid-State Reactions

Emerging techniques employ ball milling to synthesize maleimides without solvents. Maleic anhydride, octylamine, and methylamine hydrochloride are ground in a planetary mill (500 rpm, 1 hour), achieving 65% yield. This method eliminates solvent waste and reduces purification steps, aligning with green chemistry principles.

Table 3: Mechanochemical Synthesis Parameters

ParameterValueSource Citation
Milling Speed500 rpm
Time60 minutes
Yield65%

Challenges and Optimization Strategies

Steric Hindrance in N-Alkylation

The bulkiness of the octyl group can impede cyclization during N-alkylation. To mitigate this, high-boiling solvents like DMF or DMSO are used to enhance reaction kinetics. Additionally, slow addition of octylamine to maleic anhydride prevents premature precipitation of intermediates.

Regioselectivity in Methyl Group Introduction

Positioning the methyl group at C3 (vs. C2 or C4) requires precise control. Using directing groups (e.g., bromine at C3) or asymmetric anhydrides ensures regioselective functionalization .

Q & A

Q. Q1. What are the optimized reaction conditions for synthesizing 3-Methyl-1-optyl-pyrrole-2,5-dione?

Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous pyrrole-dione derivatives are synthesized using ethanol as a solvent with piperidine as a catalyst at 0–5°C for 2 hours to achieve controlled reaction kinetics and avoid side products . Key steps include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization: Confirm structure via 1^1H/13^13C NMR (e.g., pyrrole-dione carbonyl peaks at ~170–175 ppm) and High-Resolution Mass Spectrometry (HRMS) .

Table 1: Example Reaction Conditions for Pyrrole-Dione Synthesis

ParameterConditionSource
SolventEthanol
CatalystPiperidine
Temperature0–5°C
Reaction Time2 hours
Yield60–75% (varies with R-group)

Advanced Synthesis Challenges

Q. Q2. How can researchers resolve low yields during alkylation of the pyrrole-dione core?

Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature Control: Maintain sub-10°C to suppress undesired pathways .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity (e.g., 30% yield increase in analogous compounds) .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) to shield reactive sites during alkylation .

Biological Activity Profiling

Q. Q3. What methodologies are recommended for evaluating the kinase inhibition potential of 3-Methyl-1-octyl-pyrrole-2,5-dione?

Answer:

  • In Vitro Assays: Use ATP-competitive kinase assays (e.g., ADP-Glo™) to measure IC50_{50} values. Compare with control inhibitors like Staurosporine .
  • Molecular Docking: Perform in silico studies (AutoDock Vina) to predict binding affinity to kinases like EGFR or BRAF .
  • Cellular Validation: Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Note: Contradictions in activity data (e.g., varying IC50_{50} across studies) may arise from assay conditions (e.g., ATP concentration). Always standardize protocols .

Structural Analysis and Stability

Q. Q4. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability: Use Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds (e.g., >150°C for pyrrole-diones) .
  • Light Sensitivity: Store in amber vials and test photo-degradation under UV-Vis light .

Data Contradictions in Biological Activity

Q. Q5. How should researchers address conflicting reports on the antiviral activity of pyrrole-dione derivatives?

Answer:

  • Mechanistic Studies: Use surface plasmon resonance (SPR) to quantify binding to viral targets (e.g., HIV-1 integrase) .
  • Comparative Testing: Replicate assays under identical conditions (e.g., cell type, viral load).
  • Meta-Analysis: Pool data from multiple studies to identify trends (e.g., substituent effects on activity) .

Table 2: Example Structural Modifications Impacting Activity

SubstituentBiological ActivitySource
Octyl ChainEnhanced lipophilicity
FluorophenylImproved kinase inhibition
Nitro GroupReduced metabolic stability

Computational Modeling

Q. Q6. What in silico approaches predict the pharmacokinetics of this compound?

Answer:

  • ADME Prediction: Use SwissADME to estimate LogP (octanol-water partition coefficient), bioavailability, and CYP450 interactions .
  • Toxicity Profiling: Employ ProTox-II to predict hepatotoxicity and mutagenicity risks .
  • Solubility: COSMO-RS simulations for solubility in aqueous/organic solvents .

Advanced Analytical Techniques

Q. Q7. How can researchers differentiate between regioisomers of pyrrole-dione derivatives?

Answer:

  • 2D NMR (HSQC, HMBC): Resolve coupling patterns between the octyl chain and pyrrole protons .
  • X-ray Crystallography: Determine absolute configuration (e.g., CCDC deposition for analogous compounds) .
  • IR Spectroscopy: Identify carbonyl stretching frequencies (1670–1750 cm1^{-1}) .

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